4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185000-02-5
VCID: VC2640394
InChI: InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H
SMILES: C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride

CAS No.: 1185000-02-5

Cat. No.: VC2640394

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride - 1185000-02-5

Specification

CAS No. 1185000-02-5
Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
IUPAC Name 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H
Standard InChI Key PATAHYPQDAYDER-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl
Canonical SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl

Introduction

Chemical Properties and Structure

Chemical Identification and Nomenclature

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride is clearly defined by several chemical identifiers that enable precise recognition and characterization in scientific literature and databases.

Table 1: Chemical Identification Data

ParameterInformation
CAS Number1185000-02-5
IUPAC Name4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride
Molecular FormulaC₁₃H₁₉ClN₂O₃
Molecular Weight286.75 g/mol
InChIInChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H
InChIKeyPATAHYPQDAYDER-UHFFFAOYSA-N
SMILESC1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl
PubChem CID46736005
Parent Compound4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid (CID 4741726)

Structural Features

The molecular structure of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride consists of several key functional groups that contribute to its chemical properties and potential biological activity:

  • A central piperazine ring: A six-membered heterocyclic ring containing two nitrogen atoms at the 1,4-positions, providing basic centers for interactions .

  • A 2-hydroxyethyl substituent: Attached to one of the piperazine nitrogen atoms (N1), providing hydrogen bonding capabilities through the terminal hydroxyl group .

  • A 4-benzoic acid moiety: Connected to the other piperazine nitrogen (N4), featuring a carboxylic acid group that can participate in hydrogen bonding and acid-base interactions .

  • Hydrochloride counterion: Forms an ionic bond with one of the basic nitrogen atoms, enhancing water solubility and stability.

The structure contains multiple potential hydrogen bond donors and acceptors (hydroxyl and carboxylic acid groups, nitrogen atoms), which can contribute to its interaction with biological targets and influence its physicochemical properties .

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyDescription
Physical StateSolid
SolubilityEnhanced water solubility due to hydrochloride salt formation
StabilityImproved stability in aqueous solutions compared to the free base
LogP (calculated)0.4991 (for parent compound)
TPSA64.01 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable BondsA count of 4 suggests moderate conformational flexibility

The hydrochloride salt formation significantly affects the compound's physicochemical properties, particularly enhancing its solubility in aqueous media compared to the free base form. This property is crucial for pharmaceutical applications where water solubility is often a limiting factor in drug development.

SupplierProduct InformationPurityCatalog/Reference Number
Matrix Scientific4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-benzoic acidNot specifiedMAT100860226
Vulcan ChemicalAvailable as research chemicalNot specifiedVC2640394
ChemScene4-(4-(2-Hydroxyethyl)piperazin-1-yl)benzoic acid98%CS-0579435
Other global suppliersAvailable through chemical distributorsVariesVarious

The compound is primarily marketed for research purposes, with typical packaging sizes ranging from 100 mg to larger quantities depending on the supplier and intended application .

Related Compounds and Structural Analogues

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride belongs to a broader class of piperazine derivatives that share structural similarities. Understanding the relationship between these compounds provides valuable context for potential applications and structure-activity relationships.

Table 4: Related Piperazine Derivatives

CompoundCAS NumberStructural RelationshipSimilarity
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid889939-81-5Parent compound (free base)Direct parent
4-Piperazin-1-yl-benzoic acid hydrochloride1094033-66-5Lacks the 2-hydroxyethyl substituentClose analog
4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid717904-43-3Contains 4-oxo-butyric acid instead of benzoic acidRelated analog
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate77279-24-4Contains Boc-protecting group instead of benzoic acidRelated structure

The structural variations among these compounds primarily involve modifications to the substituents on the piperazine ring, which can significantly influence their physicochemical properties and potential biological activities .

Future Research Directions

Based on the structural features and related compounds, several potential research directions for 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride can be proposed:

  • Structure-activity relationship studies: Systematic modification of the hydroxyethyl and benzoic acid moieties could yield valuable insights into structure-activity relationships for biological targets of interest .

  • Medicinal chemistry applications: The compound's structural features make it potentially relevant for exploration in medicinal chemistry programs targeting conditions where piperazine derivatives have shown promise .

  • Material science applications: The functional groups present in the molecule could be exploited for coordination chemistry or materials science applications, though this would require further investigation.

  • Synthetic methodology development: Development of efficient synthetic routes to access this compound and its analogs could be valuable for expanding the chemical space around this structural class .

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